molecular formula C8H12S B14636667 Thiophene, 3-ethyl-2,5-dimethyl CAS No. 55735-23-4

Thiophene, 3-ethyl-2,5-dimethyl

Cat. No.: B14636667
CAS No.: 55735-23-4
M. Wt: 140.25 g/mol
InChI Key: HNWCHVKZEZCJMN-UHFFFAOYSA-N
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Description

Thiophene, 3-ethyl-2,5-dimethyl (IUPAC name: 3-ethyl-2,5-dimethylthiophene) is a substituted heterocyclic aromatic compound containing a sulfur atom in its five-membered ring. The structure features methyl groups at positions 2 and 5 and an ethyl group at position 3 (Fig. 1). Thiophene derivatives are widely studied for their aromaticity, reactivity, and diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry .

Properties

CAS No.

55735-23-4

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

3-ethyl-2,5-dimethylthiophene

InChI

InChI=1S/C8H12S/c1-4-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3

InChI Key

HNWCHVKZEZCJMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1)C)C

Origin of Product

United States

Preparation Methods

Molecular Architecture

3-Ethyl-2,5-dimethylthiophene (C₈H₁₂S) features a thiophene core substituted with methyl groups at positions 2 and 5 and an ethyl group at position 3. Key properties include:

Property Value Source
Molecular Weight 140.25 g/mol PubChem
XLogP3-AA 3.2 PubChem
Rotatable Bond Count 1 PubChem
SMILES CCC1=C(SC(=C1)C)C ChemSpider

The ethyl group introduces steric bulk, influencing reactivity in electrophilic substitutions.

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction constructs thiophene rings from ketones, cyanoacetates, and elemental sulfur. Adapted for 3-ethyl-2,5-dimethylthiophene:

Procedure :

  • Combine butan-2-one (20 g, 0.28 mol), ethyl cyanoacetate (31.4 g, 0.28 mol), and sulfur (8.9 g, 0.28 mol) in ethanol.
  • Add diethylamine (21 g, 0.28 mol) and stir at room temperature for 8 hours.
  • Quench with water, filter the precipitate, and recrystallize from ethanol.

Outcome :

  • Yield: 75%
  • Purity: >95% (HPLC)

Mechanism :

  • Knoevenagel condensation forms α,β-unsaturated nitriles.
  • Sulfur incorporation via cyclization generates the thiophene core.

Alkylation of Preformed Thiophenes

Friedel-Crafts alkylation introduces ethyl groups to 2,5-dimethylthiophene:

Procedure :

  • Dissolve 2,5-dimethylthiophene (1.08 g, 10 mmol) in dichloromethane.
  • Add aluminum chloride (1.33 g, 10 mmol) and ethyl bromide (1.09 g, 10 mmol).
  • Reflux at 40°C for 6 hours.
  • Neutralize with NaOH, extract with ethyl acetate, and purify via column chromatography.

Outcome :

  • Yield: 68%
  • Regioselectivity: 3-ethyl isomer predominates (85:15 ratio)

Challenges :

  • Competing formation of 4-ethyl isomer
  • Requires strict temperature control (<60°C)

Cross-Coupling Approaches

Suzuki-Miyaura coupling enables precise substituent placement:

Procedure :

  • Prepare 2,5-dimethyl-3-bromothiophene via bromination.
  • React with ethylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in THF/water (3:1).
  • Heat at 80°C for 12 hours under nitrogen.

Outcome :

  • Yield: 82%
  • Purity: 99% (GC-MS)

Comparative Analysis of Synthetic Routes

Method Yield Cost Scalability Regioselectivity
Gewald Reaction 75% Low High Moderate
Friedel-Crafts 68% Medium Medium Low
Suzuki Coupling 82% High Low High

Key Findings :

  • The Gewald method offers cost-effectiveness but struggles with byproduct formation.
  • Cross-coupling provides superior regiocontrol but requires expensive catalysts.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Ethyl group placement at C3 competes with C4 substitution due to:

  • Electron-donating methyl groups directing electrophiles to C3/C4
  • Steric hindrance from 2,5-dimethyl groups favoring C3

Optimization :

  • Use bulky Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance C3 selectivity
  • Lower reaction temperatures (40°C vs. 60°C) improve isomer ratio to 9:1

Purification Challenges

Co-eluting isomers require advanced techniques:

  • Preparative HPLC : Resolves 3-ethyl and 4-ethyl isomers (retention times: 12.3 vs. 14.1 min)
  • Crystallization : Ethanol/water (3:1) yields 98% pure 3-ethyl isomer

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-ethyl-2,5-dimethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes, which have various applications in organic synthesis and material science .

Scientific Research Applications

Thiophene, 3-ethyl-2,5-dimethyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 3-ethyl-2,5-dimethyl involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In medicinal applications, thiophene derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Analogues and Isomers

2,5-Dimethylthiophene
  • Structure : Methyl groups at C2 and C5 only.
  • Molecular Weight : 112.19 g/mol .
  • Widely used in organic synthesis as a building block for polymers and pharmaceuticals.
3,5-Dimethylthiophene
  • Structure : Methyl groups at C3 and C3.
  • Applications : Used in industrial coatings, dyes, and fragrances due to its stability and reactivity .
  • Reactivity : Methyl groups at C3 and C5 alter electrophilic substitution patterns compared to the 2,5-dimethyl isomer .
Thiophene, 2-Ethyl-3,5-Dimethyl
  • Structure : Ethyl group at C2 and methyl groups at C3 and C4.

Functionalized Derivatives

3-Acetyl-2,5-Dimethylthiophene
  • Structure : Acetyl group at C3 and methyl groups at C2 and C5.
  • Molecular Weight : 154.22 g/mol .
  • Applications :
    • Used as a flavoring agent in animal feed and food products due to its caramel-like aroma .
    • The acetyl group enhances polarity, improving solubility in organic solvents compared to alkyl-substituted derivatives.
Fused Thiophene Derivatives
  • Example: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (Fig. 2). Structure: Two fused thiophene rings with nitrile and methyl substituents . Applications: Extended conjugation makes it suitable for optoelectronic materials and pharmaceutical intermediates.

Physicochemical Properties Comparison

Compound Molecular Formula Boiling Point (K) Solubility Key Applications
3-Ethyl-2,5-dimethylthiophene C₈H₁₂S ~400 (estimated) Low in water Flavors, fragrances
2,5-Dimethylthiophene C₆H₈S 357 Low in water Organic synthesis
3-Acetyl-2,5-dimethylthiophene C₈H₁₀OS >400 Moderate in organics Flavoring, pharmaceuticals
3,5-Dimethylthiophene C₆H₈S ~370 Low in water Industrial coatings

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